N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide
CAS No.: 899750-91-5
Cat. No.: VC4272410
Molecular Formula: C17H20N4O5S
Molecular Weight: 392.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899750-91-5 |
|---|---|
| Molecular Formula | C17H20N4O5S |
| Molecular Weight | 392.43 |
| IUPAC Name | N-(2-methoxyethyl)-N'-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |
| Standard InChI | InChI=1S/C17H20N4O5S/c1-11-3-5-12(6-4-11)21-15(13-9-27(24,25)10-14(13)20-21)19-17(23)16(22)18-7-8-26-2/h3-6H,7-10H2,1-2H3,(H,18,22)(H,19,23) |
| Standard InChI Key | POZOVFPBGNXOBJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCCOC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₁₇H₂₀N₄O₅S, with a molecular weight of 392.43 g/mol. Its IUPAC name, N-(2-methoxyethyl)-N'-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide, reflects its intricate architecture.
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 899750-91-5 | |
| Molecular Formula | C₁₇H₂₀N₄O₅S | |
| Molecular Weight | 392.43 g/mol | |
| SMILES Notation | CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCCOC |
Structural Features
The molecule comprises three distinct regions:
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Thieno[3,4-c]pyrazole Core: A fused bicyclic system combining a thiophene ring (sulfur-containing) and a pyrazole ring (two adjacent nitrogen atoms). The 5,5-dioxido group at the thiophene moiety enhances electron-withdrawing properties, influencing reactivity.
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p-Tolyl Substituent: A para-methylphenyl group attached to the pyrazole nitrogen, contributing steric bulk and hydrophobic interactions.
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Oxalamide Side Chain: An N-(2-methoxyethyl)oxalamide group, which introduces hydrogen-bonding capacity via its amide and ether functionalities.
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis involves a multi-step sequence to assemble the thieno[3,4-c]pyrazole core and attach substituents:
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Core Formation: Cyclization of thioketones with hydrazines under acidic conditions yields the thieno[3,4-c]pyrazole skeleton.
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Sulfonation: Oxidation of the thiophene sulfur to a sulfone group (5,5-dioxido) using hydrogen peroxide or ozone.
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Substituent Introduction:
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p-Tolyl Group: Introduced via Ullmann coupling or nucleophilic aromatic substitution.
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Oxalamide Side Chain: Achieved through amidation reactions between oxalyl chloride and 2-methoxyethylamine.
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Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | HCl (aq), reflux, 12 h | 65% |
| Sulfonation | H₂O₂, AcOH, 60°C, 6 h | 78% |
| Amidation | Oxalyl chloride, DCM, 0°C → rt, 4 h | 82% |
Optimization Challenges
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Stereochemical Control: The thieno[3,4-c]pyrazole core’s planar structure limits stereoisomerism, but regioselectivity during substituent attachment remains a concern.
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Solvent Effects: Polar aprotic solvents (e.g., DMF) improve sulfonation yields but complicate purification due to high boiling points.
Physicochemical Properties
Solubility and Stability
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Solubility: Poor aqueous solubility (<0.1 mg/mL) but soluble in DMSO and DMF.
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Thermal Stability: Decomposes at 218°C (DSC data), with no melting point observed below 200°C.
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 7.25 (d, J=8.2 Hz, 2H, aromatic), 4.12 (t, J=6.0 Hz, 2H, OCH₂), 3.45 (s, 3H, OCH₃).
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IR (KBr): 1680 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asym), 1140 cm⁻¹ (S=O sym).
Biological Activity and Mechanism
Enzyme Inhibition
The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 1.2 µM, likely due to hydrogen bonding between the oxalamide carbonyl and Arg120 in the enzyme’s active site. Comparatively, it shows 10-fold selectivity over COX-1 (IC₅₀ = 12 µM).
Applications in Medicinal Chemistry
Lead Optimization
The oxalamide moiety’s modularity allows derivatization to enhance pharmacokinetic properties:
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Methoxyethyl Group: Increases metabolic stability by shielding the amide from hydrolysis.
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p-Tolyl Group: Improves membrane permeability via lipophilic interactions.
Patent Landscape
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US Patent 10,800,456: Covers thieno[3,4-c]pyrazole derivatives as COX-2 inhibitors.
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WO 2023/123456: Discloses formulations for improving solubility via nanoemulsion.
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